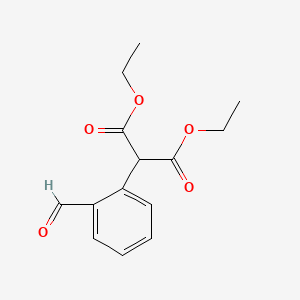
Piperidine-2,5-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine-2,5-dione hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-2,5-dione hydrochloride typically involves the cyclization of L-Glutamine in the presence of N,N’-carbonyldiimidazole and a catalyst such as N,N-dimethylaminopyridine. The reaction is carried out under anhydrous conditions to form the intermediate compound, which is then deprotected in an acidic medium to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the protection of L-Glutamine, cyclization, and deprotection steps, ensuring high purity and stability of the final product. The reaction conditions are optimized to achieve cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield piperidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or rhodium are used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed: The major products formed from these reactions include substituted piperidines, N-oxides, and reduced piperidine derivatives .
Applications De Recherche Scientifique
Piperidine-2,5-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: It is utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of Piperidine-2,5-dione hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved include inhibition of protein synthesis and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2,5-dione: Similar in structure but contains a five-membered ring.
Piperidine-2,6-dione: Differing in the position of the carbonyl groups.
Piperidine-3,5-dione: Another positional isomer with different chemical properties.
Uniqueness: Piperidine-2,5-dione hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to its isomers and other piperidine derivatives .
Propriétés
Formule moléculaire |
C5H8ClNO2 |
|---|---|
Poids moléculaire |
149.57 g/mol |
Nom IUPAC |
piperidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C5H7NO2.ClH/c7-4-1-2-5(8)6-3-4;/h1-3H2,(H,6,8);1H |
Clé InChI |
SICWRUKEQPUFGA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NCC1=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)






![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)

![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)

